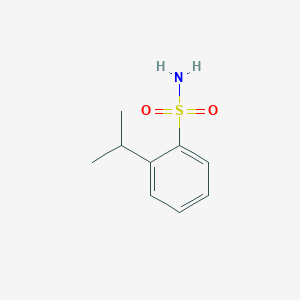

![molecular formula C21H25N3O3S B2606399 2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N,N-diethylacetamide CAS No. 1252852-74-6](/img/structure/B2606399.png)

2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N,N-diethylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

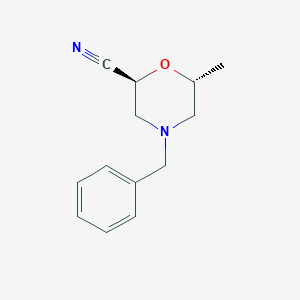

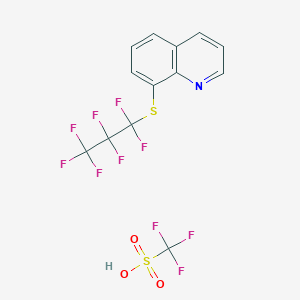

This compound is a complex organic molecule with a molecular formula of C25H25N3O3S . It contains a total of 66 bonds, including 37 non-H bonds, 20 multiple bonds, 8 rotatable bonds, 3 double bonds, and 17 aromatic bonds . The structure also includes 1 five-membered ring, 3 six-membered rings, and 1 nine-membered ring .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through condensation reactions . For example, 1-aryldihydro-2,4 (1 H,3 H)pyrimidindiones and their 2-thioanalogues are prepared by condensation of N -aryl-β-alanines or their hydrochlorides with urea or potassium thiocyanate in acetic acid under reflux .Molecular Structure Analysis

The molecular structure of this compound is quite complex, featuring a thieno[3,2-d]pyrimidin-1-yl group attached to a 3,4-dimethylphenylmethyl group . The molecule also contains an acetamide group, which is a secondary amide .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Heterocyclic Compound Development

One area of research focuses on the synthesis of thieno[2,3-d]pyrimidines and related compounds, exploring their potential in creating new chemical entities. Thieno[2,3-d]pyrimidin-4-ones, for instance, have been synthesized through condensation reactions, demonstrating the versatility of thieno[2,3-d]pyrimidine derivatives in chemical synthesis (Elmuradov, Bozorov, & Shakhidoyatov, 2011). These synthetic routes open avenues for developing new compounds with potential applications in medicinal chemistry and material science.

Radioligand Development for Imaging

The compound's structural features are similar to those used in the development of selective radioligands for imaging. For example, derivatives of 2-phenylpyrazolo[1,5-a]pyrimidine have been reported as selective ligands for imaging translocator proteins with positron emission tomography (PET), showcasing the potential of such compounds in biomedical imaging (Dollé et al., 2008). These findings highlight the relevance of thieno[3,2-d]pyrimidin-1-yl derivatives in developing diagnostic tools for neurological and other diseases.

Antimicrobial and Antiproliferative Properties

Research into related compounds reveals potential antimicrobial and antiproliferative activities. For instance, novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds have demonstrated significant anti-inflammatory, analgesic, and antimicrobial properties, suggesting the therapeutic potential of similar structures (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Additionally, new pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their antiproliferative activity against cancer cell lines, underscoring the importance of this scaffold in drug discovery (Atapour-Mashhad et al., 2017).

Eigenschaften

IUPAC Name |

2-[3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]-N,N-diethylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N3O3S/c1-5-22(6-2)18(25)13-23-17-9-10-28-19(17)20(26)24(21(23)27)12-16-8-7-14(3)15(4)11-16/h7-11,19H,5-6,12-13H2,1-4H3/q+1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYUNUXBHPSEHNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C[N+]1=C2C=CSC2C(=O)N(C1=O)CC3=CC(=C(C=C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N3O3S+ |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

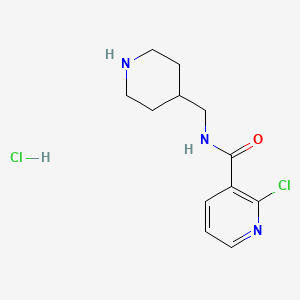

![4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide](/img/structure/B2606317.png)

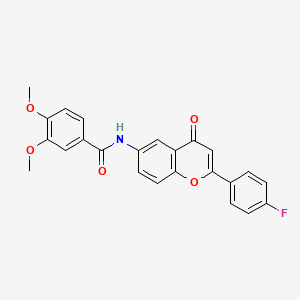

![(4-isopropoxyphenyl)(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2606322.png)

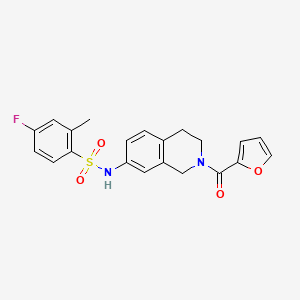

![N-[2-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2606324.png)

![Ethyl 5-phenyl-3-[(4-phenylbenzoyl)amino]thiophene-2-carboxylate](/img/structure/B2606326.png)

![2-[(Benzylamino)methyl]-4,6-dibromobenzenol](/img/structure/B2606336.png)